tert-Butyl (tert-butoxycarbonyl)oxycarbamate tert-Butyl (tert-butoxycarbonyl)oxycarbamate
Brand Name: Vulcanchem
CAS No.: 85006-25-3
VCID: VC21215949
InChI: InChI=1S/C10H19NO5/c1-9(2,3)14-7(12)11-16-8(13)15-10(4,5)6/h1-6H3,(H,11,12)
SMILES: CC(C)(C)OC(=O)NOC(=O)OC(C)(C)C
Molecular Formula: C10H19NO5
Molecular Weight: 233.26 g/mol

tert-Butyl (tert-butoxycarbonyl)oxycarbamate

CAS No.: 85006-25-3

Cat. No.: VC21215949

Molecular Formula: C10H19NO5

Molecular Weight: 233.26 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (tert-butoxycarbonyl)oxycarbamate - 85006-25-3

Specification

CAS No. 85006-25-3
Molecular Formula C10H19NO5
Molecular Weight 233.26 g/mol
IUPAC Name tert-butyl [(2-methylpropan-2-yl)oxycarbonylamino] carbonate
Standard InChI InChI=1S/C10H19NO5/c1-9(2,3)14-7(12)11-16-8(13)15-10(4,5)6/h1-6H3,(H,11,12)
Standard InChI Key AGOSGCWATIJZHQ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NOC(=O)OC(C)(C)C
Canonical SMILES CC(C)(C)OC(=O)NOC(=O)OC(C)(C)C

Introduction

Nomenclature and Identification

tert-Butyl (tert-butoxycarbonyl)oxycarbamate is known by several names in the literature and commercial sources, reflecting its structural features and chemical properties. The table below summarizes the key identification parameters for this compound:

ParameterInformation
IUPAC Nametert-butyl [(2-methylpropan-2-yl)oxycarbonylamino] carbonate
Common NamesN,O-Bis(tert-butoxycarbonyl)hydroxylamine; N,O-Di-Boc-hydroxylamine; tert-Butyl N-(tert-butoxycarbonyloxy)carbamate
CAS Number85006-25-3
Molecular FormulaC₁₀H₁₉NO₅
Molecular Weight233.26 g/mol
SMILESCC(C)(C)OC(=O)NOC(=O)OC(C)(C)C
InChIInChI=1S/C10H19NO5/c1-9(2,3)14-7(12)11-16-8(13)15-10(4,5)6/h1-6H3,(H,11,12)
InChIKeyAGOSGCWATIJZHQ-UHFFFAOYSA-N
European Community Number285-055-0

The compound has an N-O linkage with both nitrogen and oxygen atoms bearing Boc protecting groups, which is reflected in its commonly used name N,O-Di-Boc-hydroxylamine. The structure consists of a hydroxylamine core (N-O) where both functional groups are protected with tert-butoxycarbonyl moieties .

Physical and Chemical Properties

Understanding the physical and chemical properties of tert-Butyl (tert-butoxycarbonyl)oxycarbamate is essential for its proper handling, storage, and application in synthetic procedures. The compound exhibits characteristic properties that make it suitable for its role in organic synthesis:

PropertyValue/Description
Physical StateWhite crystalline powder to crystal
Melting Point67-70°C
Density1.080 g/cm³
Recommended Storage Temperature-20°C
SolubilitySoluble in common organic solvents such as dichloromethane, chloroform, and THF
StabilitySensitive to strong acids; stable under normal laboratory conditions
AppearanceWhite to almost white solid

The compound is relatively stable under standard laboratory conditions but should be stored at low temperatures to prevent decomposition. Its stability is significantly influenced by pH, with acidic conditions promoting deprotection of the Boc groups .

The compound contains two carbonyl groups and an N-O bond, which provides characteristic spectroscopic properties. These features allow for easy identification and monitoring of reactions involving this compound through techniques such as NMR spectroscopy and IR spectroscopy .

Synthesis Methods

Several methods have been developed for the synthesis of tert-Butyl (tert-butoxycarbonyl)oxycarbamate, reflecting its importance in organic chemistry. Below are the primary approaches to its preparation:

Alternative Approaches

Research has also explored other synthetic routes, including:

  • The reaction of N-hydroxy compounds with Boc-anhydride in the presence of catalytic amounts of DMAP (4-dimethylaminopyridine).

  • The use of tert-butyl carbazate as a starting material, followed by oxidation and protection steps.

  • Silyl-mediated protection strategies that offer improved selectivity in certain cases .

Each method has its advantages depending on the scale, available reagents, and specific requirements of the synthesis. Commercial production typically employs optimized versions of these methods, with considerations for cost-effectiveness and scalability .

Applications in Organic Chemistry

tert-Butyl (tert-butoxycarbonyl)oxycarbamate serves as a versatile reagent in organic synthesis with numerous applications across different domains of chemistry:

Preparation of N-Alkoxy Derivatives

tert-Butyl (tert-butoxycarbonyl)oxycarbamate can also be used for the synthesis of various N-alkoxy derivatives, which serve as precursors for nitroxyl radicals and other nitrogen-oxygen compounds of interest in materials science and organic synthesis .

Pharmaceutical and Research Applications

The versatility of tert-Butyl (tert-butoxycarbonyl)oxycarbamate extends to numerous pharmaceutical and research applications, highlighting its significance beyond basic organic synthesis:

Pharmaceutical Development

In pharmaceutical research and development, this compound serves as a key intermediate in the synthesis of complex drug molecules. Specific applications include:

  • Synthesis of 5-lipoxygenase inhibitor LY280810, which has potential anti-inflammatory properties.

  • Preparation of hydroxamic acid-based histone deacetylase (HDAC) inhibitors, which are used in cancer treatment.

  • Development of peptide-based drugs where selective N-protection is required .

The compound enables the creation of complex molecules with improved bioactivity and stability, which is crucial in developing new drugs that require precise molecular configurations .

Bioconjugation

tert-Butyl (tert-butoxycarbonyl)oxycarbamate plays a significant role in bioconjugation processes, allowing for the controlled attachment of biomolecules to surfaces or other molecules. This application is particularly important in:

  • Development of targeted drug delivery systems

  • Creation of diagnostic tools and imaging agents

  • Preparation of modified proteins and peptides with enhanced properties

Analytical Chemistry

In analytical chemistry, the compound is utilized in various separation and identification techniques:

  • As a derivatization agent for improving chromatographic separation

  • For enhancing the detection of certain compounds in complex mixtures

  • As a reference standard in method development and validation

Its stability and reactivity profile make it an ideal choice for enhancing detection methods in complex analytical procedures.

Polymer Chemistry

The compound finds application in polymer chemistry for:

  • Preparation of functionalized polymers with specific properties

  • Development of stimuli-responsive materials

  • Creation of polymers with nitrogen-oxygen functional groups for specialized applications in coatings, adhesives, and biomedical devices

Hazard TypeClassificationDescription
GHS PictogramGHS07Warning
Hazard StatementsH315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation
Hazard ClassesSkin Irrit. 2Skin irritation, category 2
Eye Irrit. 2Eye irritation, category 2
STOT SE 3Specific target organ toxicity, single exposure, category 3
Target OrgansRespiratory systemPrimary affected system
Storage Class11Combustible Solids
Water Hazard Class (WGK Germany)WGK 3Severe hazard to waters

These classifications indicate that the compound requires careful handling to prevent skin and eye contact as well as inhalation .

Recommended Precautionary Measures

Based on the hazard profile, the following precautionary measures are recommended:

Precautionary StatementCodeDescription
PreventionP261Avoid breathing dust/fume/gas/mist/vapors/spray
P264Wash hands thoroughly after handling
P271Use only outdoors or in a well-ventilated area
P280Wear protective gloves/protective clothing/eye protection/face protection
ResponseP302+P352IF ON SKIN: Wash with plenty of water
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
Personal Protective EquipmentDust mask type N95 (US), Eye shields, Gloves

Proper ventilation is essential when working with this compound, and appropriate personal protective equipment should be used at all times .

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